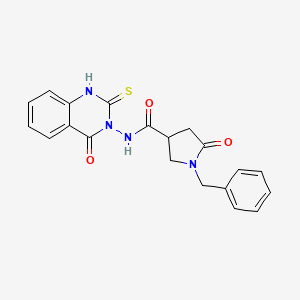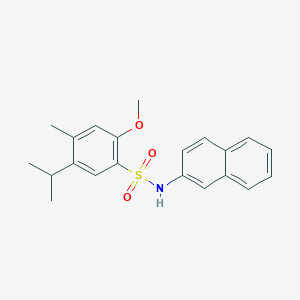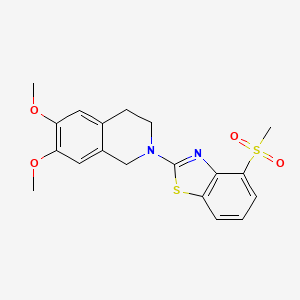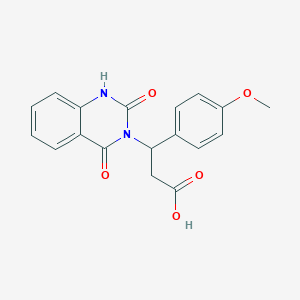![molecular formula C20H20ClN3O3S B6477116 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline CAS No. 2640828-52-8](/img/structure/B6477116.png)
8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline (CPQ) is a synthetic molecule that has been studied extensively in recent years for its potential applications in various areas of scientific research. CPQ is a small molecule that is composed of both nitrogen and sulfur atoms and has been shown to possess a range of different biochemical and physiological effects. In
科学的研究の応用
8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline has been studied extensively for its potential applications in various areas of scientific research. It has been shown to possess a range of different biochemical and physiological effects, making it a promising tool for use in various research studies. 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline has been used to study cell signaling pathways, gene expression, and cellular metabolism. It has also been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and obesity.
作用機序
The mechanism of action of 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes, such as kinases and phosphatases. It is also believed to interact with various proteins and other molecules to modulate their activity.
Biochemical and Physiological Effects
8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline has been shown to possess a range of different biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as kinases and phosphatases, as well as proteins and other molecules. It has also been shown to affect the expression of various genes and alter the activity of various cellular pathways.
実験室実験の利点と制限
8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and manipulate. It is also relatively stable, making it suitable for use in long-term experiments. Additionally, 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is relatively inexpensive, making it a cost-effective option for use in laboratory experiments.
However, there are also some limitations to using 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline in laboratory experiments. Its small size makes it difficult to detect using standard methods, such as HPLC. Additionally, its biochemical and physiological effects are not yet fully understood, making it difficult to predict the results of experiments using 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline.
将来の方向性
The potential applications of 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline are vast and there are many areas of research that could be explored in the future. Some potential future directions for 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline include further studies into its mechanism of action, its effects on gene expression, and its potential therapeutic applications. Additionally, 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline could be studied for its potential use in drug delivery systems and for its potential to modulate the activity of various proteins and enzymes. Finally, further studies could be conducted to investigate the potential toxicity of 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline and to identify any potential side effects.
合成法
8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline is synthesized using a multi-step method. The first step involves the reaction of 3-chloropyridine with dimethyl sulfoxide (DMSO) in the presence of sodium hydride, resulting in the formation of 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine. The second step involves the reaction of the 4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine with chloroform in the presence of sodium hydroxide, resulting in the formation of 8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline.
特性
IUPAC Name |
8-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c21-17-13-22-10-6-18(17)27-14-15-7-11-24(12-8-15)28(25,26)19-5-1-3-16-4-2-9-23-20(16)19/h1-6,9-10,13,15H,7-8,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHMTTWIERHEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-5-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477039.png)



![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6477061.png)
![3-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6477075.png)
![5-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6477083.png)
![1-benzyl-N-[6-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477101.png)
![1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477107.png)

![1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477118.png)

![4-[(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B6477134.png)
![4-methanesulfonyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6477140.png)